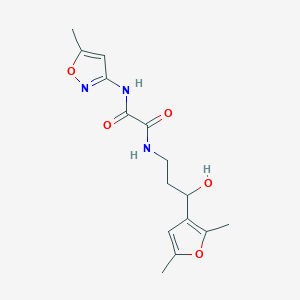

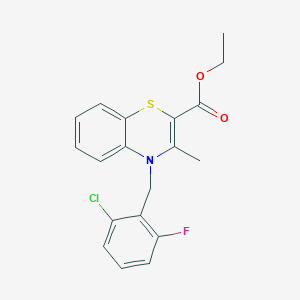

![molecular formula C11H17F3N2O3 B2614565 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid CAS No. 2138080-67-6](/img/structure/B2614565.png)

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical with the CAS number 2138080-67-6 . It is a complex organic molecule that contains a diazaspiro[3.5]nonane core, which is a type of spirocyclic compound (a class of organic compounds that have two or more rings that share one atom).

Molecular Structure Analysis

The molecular structure of this compound is complex, with a diazaspiro[3.5]nonane core . This core structure is a type of spirocyclic compound, which is a class of organic compounds that have two or more rings that share one atom. The exact structure would require more specific information or a detailed analysis using specialized software.Scientific Research Applications

Catalytic Applications and Reaction Mechanisms

Trifluoroacetic acid (TFA) has been extensively studied for its catalytic roles in organic synthesis, showcasing its utility in facilitating reactions due to its strong acidity and ability to stabilize reaction intermediates. For instance, TFA catalyzes acid-catalyzed interconversions and solvolyses of certain adducts, demonstrating the acid's versatility in promoting isomerization and solvolysis reactions under varying conditions (Mackay & Pilger, 1974). This highlights TFA's role in enabling complex transformations, which are critical in synthetic organic chemistry.

Photochemistry and Photolysis

TFA's role extends into photochemistry, where its derivatives have been utilized in photoaffinity labeling, a technique important for studying biological molecules. The synthesis and application of diazo compounds, facilitated by TFA, have been shown to undergo photolysis with minimal rearrangement, providing a tool for labeling enzymes and studying molecular interactions (Chowdhry, Vaughan, & Westheimer, 1976). This application underscores the importance of TFA and its derivatives in biochemical research, where precise molecular tagging and tracking are essential.

Synthesis of Heterocycles

TFA is instrumental in the synthesis of various heterocyclic compounds, demonstrating its critical role in the formation of complex molecular architectures. For example, research has shown that TFA can promote the intramolecular N-H insertion reactions, facilitating the synthesis of pyrrolidinones and piperidinones from amino-α-diazoketones. This process not only highlights the acid's catalytic efficiency but also its ability to maintain chiral integrity during the reaction, a crucial aspect in the development of pharmaceuticals (Yang et al., 2000).

Structural Studies and Material Synthesis

The study of TFA and its interactions with other compounds provides insights into its structural and chemical properties. Investigations into the formation of stable and metastable hydrates of TFA reveal intricate details about its molecular structure and behavior, offering potential applications in material science and crystallography (Mootz & Schilling, 1992).

Properties

IUPAC Name |

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.C2HF3O2/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;3-2(4,5)1(6)7/h10H,2-7H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEZZBKHZKYQIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2614483.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)

![N-[1-[(1-Cyanocyclopentyl)amino]-1-oxopropan-2-yl]cyclohexanecarboxamide](/img/structure/B2614489.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2614499.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)